Product packaging for 3,5-Dibromopyridine 1-oxide(Cat. No.:CAS No. 2402-99-5)

3,5-Dibromopyridine 1-oxide

Cat. No.: B189414
CAS No.: 2402-99-5
M. Wt: 252.89 g/mol
InChI Key: QBUQQUOGXPOBAQ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom. wikipedia.org This structural modification, the addition of an oxygen atom to the ring nitrogen, results in a planar molecule with a unique electronic distribution. wikipedia.orgrsc.org The N-oxide functional group acts as a powerful electron-donating group through resonance, which significantly alters the chemical reactivity of the pyridine ring. bhu.ac.in This makes the pyridine N-oxide more susceptible to both electrophilic and nucleophilic substitution reactions compared to its parent pyridine. bhu.ac.in

The synthesis of pyridine N-oxides is typically achieved by the oxidation of the corresponding pyridine derivative. arkat-usa.org Common oxidizing agents used for this transformation include peroxy acids, such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in acetic acid. wikipedia.orgbhu.ac.inarkat-usa.org The N-O bond in pyridine N-oxides is a key feature, exhibiting dipolar character and influencing the compound's physical and chemical properties. arkat-usa.org These compounds are often used as intermediates in organic synthesis, as the N-oxide group can be readily removed through deoxygenation reactions after it has served its purpose in directing substitutions on the pyridine ring. bhu.ac.inarkat-usa.org

Significance of Halogenated Pyridine N-Oxides in Synthetic and Medicinal Contexts

The introduction of halogen atoms onto the pyridine N-oxide scaffold further diversifies its chemical utility, making halogenated pyridine N-oxides valuable building blocks in both synthetic and medicinal chemistry. researchgate.netnih.gov The presence of halogens, such as bromine or chlorine, on the pyridine ring influences the electronic properties and reactivity of the molecule. In synthetic chemistry, halogenated pyridine N-oxides are important precursors for the synthesis of more complex substituted pyridines. acs.org The halogen atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.govacs.org

The halogenation of pyridine N-oxides can be achieved with various reagents, and the regioselectivity of these reactions is a subject of ongoing research. acs.orgresearchgate.net The ability to selectively introduce halogens at specific positions on the pyridine ring is crucial for the targeted synthesis of desired molecules. acs.org In the field of medicinal chemistry, the incorporation of halogens into pyridine N-oxide structures can significantly impact the biological activity of the resulting compounds. researchgate.net Halogen atoms can influence factors such as a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated pyridine N-oxides attractive starting materials for the development of new therapeutic agents. researchgate.net

Research Landscape for 3,5-Dibromopyridine (B18299) 1-oxide

3,5-Dibromopyridine 1-oxide is a specific halogenated pyridine N-oxide that has found utility as a chemical intermediate. Research involving this compound often focuses on its synthesis and its subsequent use in the preparation of other functionalized molecules.

The synthesis of this compound itself can be accomplished through the oxidation of 3,5-dibromopyridine. One documented method involves the use of hydrogen peroxide in trifluoroacetic acid. chemicalbook.com

In terms of its applications, this compound serves as a precursor to 3,5-dibromopyridine through deoxygenation. guidechem.com This reaction can be carried out using reagents such as thiourea (B124793) dioxide (sulphur dioxide thiourea) in a basic medium or with Raney nickel and anhydrous ammonium (B1175870) formate. guidechem.com 3,5-Dibromopyridine is a key intermediate in the synthesis of various biologically active compounds. guidechem.combiosynth.com

Furthermore, research has explored the reactivity of this compound in cycloaddition reactions. For instance, its reaction with tosyl isocyanate in refluxing benzene (B151609) has been studied, leading to the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. researchgate.net This highlights its role as a reactant in the construction of more complex heterocyclic systems. The compound is also noted as a reactant in palladium-catalyzed cross-coupling reactions. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₃Br₂NO
Molecular Weight 252.89 g/mol
Appearance Off-white to beige crystalline powder
Melting Point 134-144°C
Boiling Point 387.1°C at 760 mmHg
Density 2.15 g/cm³
CAS Number 2402-99-5 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO B189414 3,5-Dibromopyridine 1-oxide CAS No. 2402-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUQQUOGXPOBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347315
Record name 3,5-Dibromopyridine 1-oxide
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Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-99-5
Record name Pyridine, 3,5-dibromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-99-5
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Record name 3,5-Dibromopyridine 1-oxide
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Record name 3,5-DIBROMOPYRIDINE N-OXIDE
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Synthetic Methodologies and Preparation of 3,5 Dibromopyridine 1 Oxide

Direct Oxidation of 3,5-Dibromopyridine (B18299)

The most common and direct route to 3,5-Dibromopyridine 1-oxide is the N-oxidation of 3,5-Dibromopyridine. This transformation is typically achieved using strong oxidizing agents that can deliver an oxygen atom to the nitrogen of the pyridine (B92270) ring. The electron-withdrawing nature of the two bromine atoms makes the pyridine ring electron-deficient, which can necessitate potent oxidation systems and carefully controlled conditions to achieve high yields.

Peroxide-Based Oxidation Systems (e.g., Dihydrogen Peroxide and Trifluoroacetic Acid)

A widely employed and effective method for the N-oxidation of electron-deficient pyridines, including 3,5-Dibromopyridine, involves the use of a peroxide in conjunction with a strong acid. The combination of dihydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA) is a prominent example of such a system. In this system, trifluoroacetic acid reacts with hydrogen peroxide to form trifluoroperacetic acid in situ, which is a powerful oxidizing agent capable of oxidizing the pyridine nitrogen.

Research has demonstrated that treating 3,5-Dibromopyridine with hydrogen peroxide in trifluoroacetic acid at elevated temperatures (50-70 °C) results in the formation of this compound. This method has been reported to achieve high yield and purity, with one study documenting a 96% yield and 96% purity. The reaction is often carried out under controlled pressure conditions to ensure safety and efficiency. The use of trifluoroacetic anhydride (B1165640) (TFAA) with a urea-hydrogen peroxide complex (UHP) is another effective combination for oxidizing highly electron-deficient pyridines. researchgate.net

The reaction mechanism in the H₂O₂-TFA system is believed to involve a radical chain pathway in the absence of oxygen, while a non-free radical, oxenoid insertion mechanism may dominate when oxygen is present. nih.gov

Catalyst-Free Oxidation Approaches

While many oxidation reactions rely on metal catalysts, catalyst-free methods for the N-oxidation of pyridines offer advantages such as reduced cost, lower toxicity, and simpler purification procedures. An example of a catalyst-free approach for the synthesis of this compound involves the use of 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane as an efficient oxidant. researchgate.net

This methodology has been shown to be effective for a variety of pyridine derivatives and tertiary amines. researchgate.net The reactions proceed smoothly under mild, solvent-free conditions at room temperature, and the products can be isolated in excellent yields. researchgate.net This approach is noted for its tolerance of various functional groups, making it a versatile option for synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound via peroxide-based oxidation, key parameters include temperature, pressure, and the molar ratio of reactants.

A patented method utilizing a microreactor for the reaction of 3,5-Dibromopyridine with hydrogen peroxide and trifluoroacetic acid highlights the impact of these parameters. google.com The study found that while higher temperatures accelerate the reaction, they can also lead to an increase in impurities and a decrease in yield. google.com The optimal temperature range was identified as 60°C to 70°C, with 65°C being ideal. google.com This microreactor process, operating at temperatures between 40–80 °C and pressures of 0–2 MPa, has been shown to produce this compound with yields of 96–98.9% and purity of 99.7–99.9%. google.com In a conventional batch process, reacting 3,5-Dibromopyridine with 30% hydrogen peroxide in trifluoroacetic acid at 70°C for one hour resulted in an 85% yield with 98.4% purity. google.com

The table below summarizes findings from various studies on the synthesis of this compound.

Oxidation SystemStarting MaterialConditionsYieldPurityReference
H₂O₂ / Trifluoroacetic Acid3,5-Dibromopyridine50-70 °C, controlled pressure96%96%
H₂O₂ / Trifluoroacetic Acid (Microreactor)3,5-Dibromopyridine60-70 °C, 0.1-0.8 MPaup to 98.9%up to 99.9% google.com
H₂O₂ / Trifluoroacetic Acid (Batch)3,5-Dibromopyridine70 °C, 1 hour85%98.4% google.com
1,1,2,2-Tetrahydroperoxy-1,2-diphenylethane3,5-DibromopyridineRoom Temperature, Solvent-FreeExcellentNot specified researchgate.net

Alternative Synthetic Routes to Pyridine N-Oxides Relevant to Brominated Analogues

While direct oxidation of the corresponding pyridine is the most common route, other methods exist for synthesizing substituted pyridine N-oxides. For instance, the reactivity of substituted pyridine N-oxides can be harnessed to introduce bromine atoms. 3,5-Dibromo-4-nitropyridine-N-oxide can be synthesized by the nitration of 3,5-dibromopyridine-N-oxide, which exclusively targets the 4-position.

In some cases, functional groups are introduced prior to the N-oxidation step. For example, 2-benzyloxy-5-bromo-pyridine can be oxidized to 2-benzyloxy-5-bromo-pyridine N-oxide using perbenzoic acid. google.com The action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide at 120°C yields a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine, demonstrating a pathway to further functionalization. researchgate.net

Photochemical methods also present an alternative, such as the conversion of pyridine N-oxides into C3-hydroxy pyridines via photochemical valence isomerization, a reaction that has been shown to be compatible with bromo-substituted substrates. nih.govacs.org

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires consideration of factors such as safety, cost, efficiency, and environmental impact. For the synthesis of this compound, the use of highly reactive and potentially hazardous reagents like concentrated hydrogen peroxide and strong acids necessitates careful process control. a3p.org

Flow chemistry, particularly using microreactors, offers significant advantages for scalable synthesis. google.com This approach enhances safety by minimizing the volume of hazardous reagents at any given time and allows for precise control over reaction parameters like temperature and pressure, leading to better reproducibility and higher yields. google.com The development of a microreactor process for producing this compound with high yield and purity is a prime example of a green and efficient technology suitable for industrial application. google.com

Chemical Reactivity and Transformation Pathways of 3,5 Dibromopyridine 1 Oxide

Nucleophilic Substitution Reactions

The presence of the N-oxide group enhances the reactivity of the pyridine (B92270) ring towards nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

Reactivity at Bromine-Substituted Positions

The bromine atoms at the C3 and C5 positions of 3,5-Dibromopyridine (B18299) 1-oxide can be displaced by strong nucleophiles. This reactivity is a common pathway for the synthesis of various substituted pyridine derivatives. For instance, the compound serves as a precursor in the synthesis of molecules like 3-amino-5-methoxypyridine 1-oxide, which is achieved through the sequential nucleophilic replacement of the bromo groups with methoxy (B1213986) and amino functionalities. evitachem.com

Regioselective Nucleophilic Attack and Derivative Formation

While substitution at the bromine-bearing carbons is possible, nucleophilic attack often occurs preferentially at the C2, C4, and C6 positions, which are activated by the N-oxide group. Research has shown that the reaction of 3,5-Dibromopyridine 1-oxide with sulphuryl chloride at elevated temperatures (120°C) results in a mixture of chlorinated products. researchgate.net The primary product is 2-chloro-3,5-dibromopyridine (B1298877), formed by attack at the C2 position, along with a significant amount of 4-chloro-3,5-dibromopyridine from attack at the C4 position. researchgate.net This demonstrates a regioselective preference for nucleophilic attack at the positions activated by the N-oxide over the bromine-substituted carbons.

In another example, the reaction with ethyl sodiocyanoacetate leads to nucleophilic attack at the 4-position, yielding 4-[cyano(ethoxycarbonyl)methyl]-3,5-dibromopyridine N-oxide. capes.gov.br This regioselectivity highlights the powerful directing effect of the N-oxide group in guiding incoming nucleophiles.

ReactantReagentConditionsProductsReference
This compoundSulphuryl chloride120°C2-chloro-3,5-dibromopyridine (major), 4-chloro-3,5-dibromopyridine (significant) researchgate.net
This compoundEthyl sodiocyanoacetate-4-[cyano(ethoxycarbonyl)methyl]-3,5-dibromopyridine N-oxide capes.gov.br
This compoundMethoxy and Amino nucleophiles (sequential)-3-amino-5-methoxypyridine 1-oxide evitachem.com

Electrophilic Aromatic Substitution Reactions

The pyridine ring itself is generally electron-deficient and resistant to electrophilic attack. However, conversion to the N-oxide derivative significantly activates the ring for such reactions. gcwgandhinagar.com

Nitration Studies and Regioselectivity (e.g., Formation of 4-Nitro Derivative)

The nitration of this compound is a well-documented example of electrophilic aromatic substitution. Treatment with a mixture of fuming nitric acid and sulfuric acid leads to the regioselective introduction of a nitro group at the C4 position. researchgate.netresearchgate.net This reaction exclusively yields 3,5-Dibromo-4-nitropyridine-N-oxide, confirming the strong directing influence of the substituents. researchgate.net The bromine atoms at C3 and C5 direct the incoming electrophile to the C4 position, and this effect is reinforced by the para-directing N-oxide group.

ReactantReagentProductReference
This compoundFuming Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)3,5-Dibromo-4-nitropyridine-N-oxide researchgate.netresearchgate.net

Influence of the N-Oxide Group on Electrophilic Attack

The N-oxide functional group plays a crucial role in enabling and directing electrophilic aromatic substitution on the pyridine ring. Unlike the parent pyridine, where the nitrogen atom's lone pair is part of the aromatic system and its electronegativity deactivates the ring, the N-oxide oxygen can donate electron density back into the ring via resonance. gcwgandhinagar.compearson.com This increases the electron density, particularly at the C2 (ortho) and C4 (para) positions, making the ring more nucleophilic and thus more reactive towards electrophiles. pearson.comsapub.org

While resonance suggests activation at both C2 and C4, the nitration of pyridine N-oxide and its derivatives like this compound overwhelmingly favors substitution at the C4 position. sapub.org Theoretical studies suggest that while the ortho-nitro compound may be the kinetic product, explicit solvation of the N-oxide oxygen leads to the formation of the para-substituted product, which is the experimentally observed outcome. rsc.org This regioselectivity underscores the N-oxide's ability to overcome the inherent deactivation of the pyridine ring and direct electrophiles to a specific position. sapub.org

Deoxygenation of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group is a common and useful transformation, converting the activated pyridine N-oxide back to the corresponding pyridine derivative. This step is often employed in multi-step syntheses after the N-oxide has been used to facilitate a desired substitution on the ring. evitachem.com A variety of reagents can accomplish this deoxygenation.

Classical methods often involve trivalent phosphorus compounds. acs.org For instance, phosphorus trichloride (B1173362) (PCl₃) has been used to deoxygenate nitrated pyridine N-oxide derivatives. google.com Another established method involves the use of sodium borohydride (B1222165) in the presence of a catalyst like Raney nickel in water, which provides a simple protocol for the deoxygenation of aromatic N-oxides. researchgate.net More recently, metal-catalytic systems and visible light-induced photoredox catalysis have been developed as efficient methods for this transformation. acs.org

Reagent/SystemReference
Phosphorus Trichloride (PCl₃) google.com
Sodium Borohydride–Raney Nickel researchgate.net
Visible Light Photoredox Catalysis acs.org
Trivalent phosphorus compounds acs.org

Reductive Deoxygenation Strategies

The removal of the oxygen atom from the N-oxide group in pyridine N-oxides is a crucial step in many synthetic sequences, allowing for the strategic use of the N-oxide to direct reactions and then its removal to yield the desired substituted pyridine.

One established method for the deoxygenation of N-oxides involves the use of a sulfur dioxide-thiourea system. While specific studies on this compound with this exact reagent combination are not extensively detailed in the provided results, the general utility of sulfur-based reagents for N-oxide reduction is a known principle in heterocyclic chemistry. For instance, thiourea (B124793) has been used in conjunction with other reagents for deoxygenation. acs.org

A more commonly cited and versatile method for the deoxygenation of pyridine N-oxides is the use of Raney Nickel in the presence of a hydrogen donor like ammonium (B1175870) formate . researchgate.netorganic-chemistry.org This system provides a mild and efficient means of reducing the N-oxide to the corresponding pyridine. organic-chemistry.org A general protocol for the deoxygenation of aromatic N-oxides using sodium borohydride and Raney Nickel in water has also been reported, highlighting the effectiveness of Raney Nickel in these transformations. researchgate.netresearchgate.net This method is noted for its chemoselectivity, as other functional groups like halides are often unaffected under the reaction conditions. researchgate.netresearchgate.net

Deoxygenation MethodReagentsKey Features
Catalytic Transfer HydrogenationRaney Nickel / Ammonium FormateMild conditions, high efficiency. organic-chemistry.org
Borohydride ReductionSodium Borohydride / Raney NickelChemoselective, compatible with various functional groups. researchgate.netresearchgate.net

Mechanisms of N-Oxide Reduction

The reduction of pyridine N-oxides can proceed through different mechanistic pathways depending on the reducing agent employed. One common mechanism involves a stepwise reduction via a free-radical path. rsc.org For example, the reduction of pyridine N-oxides with chromium(II) has been suggested to proceed through such a pathway. rsc.org

In the context of enzymatic reductions, the reactivity of pyridine N-oxide derivatives is linked to their electron-accepting ability. researchgate.net Single-electron transferring flavoenzymes can reduce pyridine N-oxides, and the rate of these reactions correlates with the compound's electrochemical properties. researchgate.net

The N-oxide group significantly influences the electronic properties of the pyridine ring. The oxygen atom can donate electrons into the ring through resonance, which in turn makes the N-oxide more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. bhu.ac.in This enhanced reactivity is a key aspect of its synthetic utility. bhu.ac.in The removal of the oxygen atom, or deoxygenation, is therefore a critical step to access the final substituted pyridine product after leveraging the N-oxide's directing effects. bhu.ac.in

Reactions with Halogenating Agents

The reaction of this compound with halogenating agents can lead to the introduction of additional halogen atoms onto the pyridine ring. A notable example is the reaction with **sulfuryl chloride (SO₂Cl₂) **.

When this compound is heated with sulfuryl chloride at 120°C, a mixture of chlorinated products is formed. The primary product is 2-chloro-3,5-dibromopyridine, accompanied by a significant amount of 4-chloro-3,5-dibromopyridine. researchgate.net This reaction demonstrates that chlorination occurs at the positions activated by the N-oxide group, namely the 2- and 4-positions.

ReactantReagentConditionsMajor Products
This compoundSulfuryl Chloride120°C2-chloro-3,5-dibromopyridine, 4-chloro-3,5-dibromopyridine researchgate.net

This reactivity is consistent with the general behavior of pyridine N-oxides, where the N-oxide group directs electrophilic attack to the 2- and 4-positions. bhu.ac.in

Radical Reactions and N-Oxy Radical Generation from Pyridine N-Oxides

Pyridine N-oxides are versatile precursors for the generation of reactive radical species, particularly N-oxy radicals. These radicals can be formed through single-electron oxidation of the pyridine N-oxide. nih.govrsc.org This can be achieved using various methods, including chemical oxidants, electrochemical means, or through photoredox catalysis. rsc.orgresearchgate.net

Once generated, these pyridine N-oxy radicals are highly reactive intermediates with unpaired electrons. rsc.org They can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions for the functionalization of C(sp³)-H bonds. nih.gov The generation of N-oxy radicals from pyridine N-oxides has emerged as a significant strategy in synthetic chemistry for forging new chemical bonds. rsc.org

The N-oxidation of pyridine increases its reactivity towards nucleophilic radicals, with a high degree of selectivity for the 2- and 4-positions. tandfonline.com This is attributed to the increased electron-deficient nature of the ring upon N-oxidation. tandfonline.com However, homolytic alkylation of pyridine N-oxide can sometimes lead to deoxygenation of the product. tandfonline.com

Recent advances in photochemistry have enabled the generation of N-oxy radicals from pyridine N-oxides through photo-initiated single-electron transfer. researchgate.net This has led to the development of new methodologies, such as photocatalyst-free Minisci-type alkylations of electron-deficient heteroarenes. researchgate.netresearchgate.net

Derivatization and Advanced Functionalization Strategies Utilizing 3,5 Dibromopyridine 1 Oxide

Directed Functionalization of the Pyridine (B92270) Ring

The pyridine ring of 3,5-Dibromopyridine (B18299) 1-oxide is amenable to functionalization, primarily through electrophilic substitution, which is directed to specific positions by the existing substituents. The N-oxide group activates the C2, C4, and C6 positions towards electrophilic attack through resonance donation, while the two bromine atoms at the meta positions (C3 and C5) strongly direct incoming electrophiles to the C4 position. bhu.ac.in

Key functionalization reactions include:

Nitration: The reaction of 3,5-Dibromopyridine 1-oxide with a mixture of fuming nitric acid and sulfuric acid leads to the selective introduction of a nitro group (-NO₂) at the C4 position. researchgate.net This high regioselectivity is a result of the directing effects of the bromine atoms and the N-oxide group. Further nitration can occur under more forcing conditions to yield products like 3,5-dibromo-2,4-dinitropyridine-N-oxide.

Halogenation: Further bromination of the scaffold can be achieved, targeting the C2 position. Additionally, reaction with sulphuryl chloride (SO₂Cl₂) at elevated temperatures results in chlorination, yielding a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine after deoxygenation.

Cycloaddition: The reaction with phenyl isocyanate in dimethylformamide (DMF) produces a cycloadduct, 2,3-dihydro-2-oxo-3-phenyl-6-bromooxazolo[4,5-b]pyridine, demonstrating the 1,3-dipolar reactivity of the N-oxide moiety. chemicalbook.com

Hydroxylation: A general method for the C3-hydroxylation of pyridine N-oxides via photochemical valence isomerization has been developed. nih.gov This metal-free transformation is compatible with various functional groups and has been successfully applied to di- and trisubstituted pyridine N-oxides. nih.gov

Table 1: Directed Functionalization Reactions of this compound
ReactionReagent(s)Position of FunctionalizationProductSource(s)
NitrationFuming HNO₃ / H₂SO₄C43,5-Dibromo-4-nitropyridine 1-oxide researchgate.net
BrominationBr₂ / Acetic AcidC22,3,5-Tribromopyridine 1-oxide
CycloadditionPhenyl isocyanateN/A (forms fused ring)2,3-Dihydro-2-oxo-3-phenyl-6-bromooxazolo[4,5-b]pyridine chemicalbook.com

Metal-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., C-C Bond Formation)

The bromine atoms at the C3 and C5 positions of this compound and its derivatives are ideal handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. vulcanchem.com These reactions are fundamental for constructing more complex molecular architectures. While direct coupling on the N-oxide can be challenging, it is often performed on the deoxygenated 3,5-dibromopyridine, a direct derivative. guidechem.com

Notable cross-coupling strategies include:

Heck Reaction: Double Heck cross-coupling reactions have been successfully performed on 3,5-dibromopyridine with various alkenes to produce novel di(alkenyl)pyridines. researchgate.net For example, reaction with fluorous alkenes using a Palladium(II) acetate (B1210297) catalyst yields the corresponding disubstituted products. researchgate.net

Suzuki Coupling: This reaction is widely used to form biaryl compounds. 3,5-Dibromopyridine serves as a precursor for preparing ligands like pyridine-3,5-bis(phenyl-4-carboxylic acid) via a Suzuki coupling with 4-ethoxycarbonylphenylboronic acid, catalyzed by Pd(PPh₃)₄. rsc.org

Sonogashira Coupling: This method is used to introduce alkyne moieties. While studies on this compound are limited, the related compound 3,5-dibromo-2,6-dichloropyridine (B8238365) has been shown to undergo chemoselective Sonogashira couplings to yield a variety of alkynylated pyridines. rsc.org The general principles of Sonogashira coupling involve the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.org

Stille and Negishi Couplings: 3,5-Dibromopyridine is a key building block for synthesizing derivatives like 3,5-bis(2-indolyl)pyridine through Stille or Suzuki-type reactions. chemicalbook.comlookchem.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling of 3,5-Dibromopyridine Derivatives
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeSource(s)
HeckAlkenesPd(OAc)₂3,5-Di(alkenyl)pyridines researchgate.netresearchgate.net
SuzukiArylboronic acidsPd(PPh₃)₄3,5-Diarylpyridines rsc.org
StilleOrganostannanesPd(0) catalystSubstituted pyridines chemicalbook.comlookchem.com

Post-Synthetic Modification of the Pyridine N-Oxide Scaffold

Once initial functionalization has been achieved, subsequent modifications can be performed on the substituents or the N-oxide group itself to generate further diversity.

Key post-synthetic modifications include:

Deoxygenation of the N-Oxide: The removal of the N-oxide oxygen is a common step to yield the parent pyridine derivative. This can be accomplished using various reagents, such as sulphur dioxide thiourea (B124793) or Raney nickel with ammonium (B1175870) formate. guidechem.com This step is often crucial before or after other modifications, such as cross-coupling. evitachem.com

Reduction of Appended Functional Groups: Functional groups introduced onto the ring can be selectively transformed. For instance, the nitro group of 3,5-Dibromo-4-nitropyridine 1-oxide can be reduced to an amino group (-NH₂) using catalytic hydrogenation (H₂/Pd/C). This transformation provides access to 4-amino-3,5-dibromopyridine (B189618) 1-oxide, a valuable intermediate for pharmaceuticals.

Nucleophilic Substitution: The bromine atoms on the ring can be replaced by nucleophiles. A common method involves the nucleophilic substitution of 3,5-dibromopyridine N-oxide with methoxy (B1213986) and amino groups to synthesize compounds like 3-amino-5-methoxypyridine 1-oxide. evitachem.com The bromine atoms on 3,5-dibromo-4-nitropyridine-N-oxide are also susceptible to nucleophilic aromatic substitution (SₙAr) with amines, alkoxides, or thiols.

Reactions of the N-oxide Oxygen: The oxygen atom can act as a nucleophile or participate in rearrangements. Treatment with acetic anhydride (B1165640) can make the C2 position electrophilic, allowing for attack by acetate to form a 2-acetoxy pyridine derivative after rearrangement and elimination, which can then be hydrolyzed to the corresponding 2-pyridone. stackexchange.com

Synthesis of Highly Functionalized Pyridine N-Oxide Analogues

By combining the strategies of directed functionalization, cross-coupling, and post-synthetic modification, a vast library of highly functionalized pyridine and pyridine N-oxide analogues can be synthesized from this compound.

Synthetic pathways can be designed in a modular fashion. For example:

Sequential Functionalization: One could start with the nitration of this compound to get 3,5-Dibromo-4-nitropyridine 1-oxide. This can be followed by a nucleophilic substitution of one or both bromine atoms, and finally, the reduction of the nitro group to an amine.

Coupling Followed by Ring Functionalization: Alternatively, a double Suzuki coupling on 3,5-dibromopyridine can yield a 3,5-diarylpyridine. rsc.org This derivative could then be re-oxidized to the N-oxide and subjected to further electrophilic substitution on either the central pyridine ring or the appended aryl rings.

One-Pot Syntheses: Post-synthetic modification methods can be employed to generate complex structures efficiently. For instance, a bis(imino)pyridine-linked covalent organic framework (COF) can be oxidized in one pot to generate a 2,6-dicarboxamide-substituted pyridine N-oxide COF, demonstrating a sophisticated modification of a pyridine scaffold. rsc.orgresearchgate.net

These multi-step sequences underscore the utility of this compound as a foundational molecule for accessing complex heterocyclic structures with potential applications in materials science and medicinal chemistry. guidechem.com

Applications in Organic Synthesis and Material Science

As a Versatile Synthetic Intermediate and Building Block

3,5-Dibromopyridine (B18299) 1-oxide is a valuable intermediate in organic synthesis, primarily because the bromine and N-oxide groups can be selectively manipulated or replaced to introduce a wide array of functional groups. heteroletters.org This versatility makes it an important starting material for creating more elaborate molecules.

The structure of 3,5-Dibromopyridine 1-oxide is a foundational scaffold for building more intricate heterocyclic systems. The bromine atoms can be substituted through various reactions, and the N-oxide group can be retained or removed to further modify the electronic properties and reactivity of the pyridine (B92270) ring. For instance, it is a key precursor in synthesizing substituted pyridine derivatives through nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. evitachem.com This capability is crucial in medicinal chemistry and drug discovery programs, where access to novel heterocyclic structures is essential for exploring new pharmacological activities.

This compound often features as a critical component in multi-step synthetic pathways. A common strategy involves the initial modification of the pyridine ring using the N-oxide group to direct reactions, followed by subsequent transformations at the bromine-substituted positions. An illustrative example is the deoxygenation of this compound to yield 3,5-Dibromopyridine. guidechem.com This resulting compound, 3,5-Dibromopyridine, is a widely used intermediate itself, notably in the synthesis of pharmaceutical compounds such as TC-2559, which is investigated for central nervous system disorders. guidechem.com This two-step process highlights the role of the N-oxide as a temporary functional group used to facilitate a broader synthetic sequence.

Transformation Reagents Product Yield Reference
DeoxygenationRaney nickel, Anhydrous ammonium (B1175870) formate, Methanol3,5-Dibromopyridine74% guidechem.com
DeoxygenationSulphur dioxide thiourea (B124793), Sodium hydroxide, Ethanol3,5-DibromopyridineNot specified guidechem.com

Precursor to Complex Heterocyclic Systems

Utilization in Palladium-Catalyzed Reactions

The carbon-bromine bonds in this compound and its deoxygenated form, 3,5-Dibromopyridine, are highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing a route to highly functionalized pyridine derivatives. researchgate.net

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are commonly employed. researchgate.netrsc.org In a Suzuki coupling, 3,5-Dibromopyridine can be reacted with boronic acids to create new C-C bonds, as demonstrated in the synthesis of Pyridine-3,5-bis(phenyl-4-carboxylic acid). rsc.org Similarly, double Heck cross-coupling reactions with various alkenes lead to the formation of novel di(alkenyl)pyridines. researchgate.net Furthermore, palladium catalysis can be used to couple pyridine N-oxides directly with other heterocycles, offering a direct route to unsymmetrical biheteroaryl molecules. rsc.org

Reaction Type Substrate Coupling Partner Catalyst System Product Example Reference
Suzuki Coupling3,5-Dibromopyridine4-ethoxycarbonylphenylboronic acidPd(PPh₃)₄, Cs₂CO₃Pyridine-3,5-bis(phenyl-4-carboxylic acid) diethyl ester rsc.org
Heck Coupling3,5-DibromopyridineVarious alkenesNot specifiedDi(alkenyl)pyridines researchgate.net
C-H/C-H Cross-CouplingPyridine N-oxidesFive-membered heterocycles (e.g., thiophenes)Palladium catalyst, Ag₂CO₃Unsymmetrical biheteroaryls rsc.org

As an Oxidizing Agent in Synthetic Pathways

The N-oxide functional group in this compound can serve as an oxygen atom donor, allowing the compound to act as an oxidizing agent in certain synthetic transformations. This property is particularly useful in reactions where a controlled transfer of an oxygen atom is required to form new functional groups.

A notable application is in the gold-catalyzed synthesis of polysubstituted oxazoles. d-nb.info In this process, this compound transfers its oxygen atom to a gold-activated alkyne, generating a key α-oxo gold carbene intermediate. This reactive species is then intercepted by a nitrile to construct the oxazole (B20620) ring. This methodology avoids the use of hazardous α-diazo ketones, which are traditionally used to generate such carbene intermediates. d-nb.info The reaction proceeds efficiently under mild conditions, showcasing the utility of this compound as a practical and effective oxidant. d-nb.info

Reaction Substrates Catalyst/Reagents Key Intermediate Product Type Reference
Oxazole SynthesisAlkynamide, Nitrile[Au] catalyst, [Ag] salt, this compoundα-oxo gold carbene2,4,5-trisubstituted oxazole d-nb.info

Potential in Materials Science (e.g., Luminescent Metal Complexes)

The field of materials science leverages unique molecular structures to create materials with specific electronic and photophysical properties. Brominated aromatic compounds are recognized as valuable precursors for advanced materials, including polymers and electronic systems. Pyridine derivatives are especially prominent as ligands in the design of transition metal complexes for applications in catalysis, sensor technology, and photochemistry. mdpi.comutl.pt

While direct applications of this compound in final materials are not extensively documented, its role as a versatile precursor is critical. It serves as a building block for functionalized pyridine ligands, which are then incorporated into metal complexes to tune their properties. mdpi.com For example, luminescent transition metal complexes, which are central to the development of sensors and molecular probes, often rely on α-diimine or terpyridine-type ligands. utl.pt The synthesis of such complex ligands can be achieved through cross-coupling reactions starting from halogenated pyridines like 3,5-Dibromopyridine. mdpi.com The ability to introduce various substituents onto the pyridine core via this intermediate allows for the rational design of ligands that can modulate the luminescent properties (e.g., emission color, quantum yield, lifetime) of the resulting metal complexes. utl.ptacs.org

Catalytic and Organocatalytic Applications

Role as a Ligand or Reagent in Metal-Mediated Catalysis

Pyridine (B92270) N-oxides are recognized for their utility as ligands or co-catalysts that can enhance the efficiency and selectivity of catalytic reactions. rsc.orgresearchgate.net Specifically, 3,5-dihalogenated pyridines, including the dibromo derivative, have been successfully incorporated as ligands in metal-mediated processes.

In the field of hyperpolarization techniques, neutral iridium catalysts of the form [IrCl(H)₂(NHC)(substrate)₂] have been used to transfer polarization from para-hydrogen to 3,5-dibromopyridine (B18299). acs.orgacs.orgresearcher.life This process, known as signal amplification by reversible exchange (SABRE), relies on the reversible exchange of the ligand at the metal center. acs.org X-ray crystallography has confirmed the coordination of 3,5-dibromopyridine to the iridium center in active catalytic species. acs.org

Furthermore, the electronic effects of substituents on axial pyridine ligands have been shown to dramatically affect the catalytic activity of ruthenium complexes in electrochemical ammonia (B1221849) oxidation. oup.com While studies have specifically highlighted the high performance of ruthenium complexes with 3,4-dibromopyridine (B81906) ligands, this underscores the principle that halogenated pyridines can effectively modulate the catalytic properties of a metal center. oup.com

Beyond its role as a ligand, 3,5-Dibromopyridine 1-oxide has been identified as a fast-reacting reagent in certain catalytic cycles. researchgate.net For instance, in the context of homogeneous gold catalysis, various pyridine N-oxides are employed as oxidants. Among the N-oxides selected for study based on reactivity, 3,5-dibromopyridine N-oxide was noted for its high reaction speed. researchgate.net

Organocatalytic Activity of Pyridine N-Oxide Scaffolds

Pyridine N-oxides have emerged as a distinct and highly active class of Lewis base organocatalysts. nih.govresearchgate.net Their catalytic action stems from the nucleophilicity of the N-oxide oxygen atom, which can activate Lewis acidic species, thereby enhancing the reactivity of associated nucleophiles towards electrophiles. researchgate.net This property is particularly effective in reactions involving organosilicon reagents, where the high affinity of silicon for oxygen is exploited. nih.gov

The applications of chiral pyridine N-oxides as organocatalysts are extensive and include enantioselective allylations, propargylations, allenylations, and the ring-opening of meso-epoxides. nih.govresearchgate.net These catalysts facilitate reactions to proceed with high selectivity, often through a closed, chair-like transition state that involves hypervalent silicate (B1173343) intermediates. researchgate.net The development of novel chiral organocatalysts containing the pyridine N-oxide moiety is an active area of research, aiming to replace metal-based catalysts with more cost-effective and environmentally benign alternatives. nih.govresearchgate.net Recent work has focused on creating new chiral Lewis basic organocatalysts that incorporate pyridine N-oxide units fused to rigid bicyclic frameworks. researchgate.net Additionally, pyridine-N-oxide has been successfully used as a catalyst for the phosphorylation of various alcohols and phenols using phosphoryl chlorides under mild conditions with low catalyst loading. researchgate.net

Influence on Reaction Efficiency, Regioselectivity, and Diastereoselectivity

The structure of the pyridine N-oxide catalyst can be fine-tuned through substitution on the pyridine ring, which significantly influences reaction outcomes, including efficiency, regioselectivity, and diastereoselectivity. acs.orgacs.org This tunability allows for the development of modular catalyst systems tailored for specific transformations. chemrxiv.org

In Rh(III)-catalyzed C-H bond functionalization reactions, pyridine N-oxide substrates exhibit higher reactivity and site-selectivity compared to their analogous pyridine derivatives. researchgate.net This enhanced performance is attributed to a stronger interaction between the directing group and the rhodium center, as well as favorable intramolecular electrostatic interactions. researchgate.net The N-oxide group is crucial in directing the selectivity of C-H activation and subsequent steps like alkyne insertion. researchgate.net

Pyridine N-oxides have also been instrumental in controlling regioselectivity in photoredox catalysis. acs.orgchemrxiv.org For example, in the dual photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins, the system achieves exclusive anti-Markovnikov selectivity. chemrxiv.org This is enabled by the radical addition of the pyridine N-oxy radical to the olefin. acs.org The electronic properties of the pyridine N-oxide can be modulated to control competing reaction pathways; an electrophilic oxy radical from an electron-deficient N-oxide like 2,6-dichloropyridine (B45657) N-oxide favors radical addition, while others might promote hydrogen atom abstraction. chemrxiv.org This highlights how structural modification of the pyridine N-oxide catalyst directly impacts reaction selectivity. chemrxiv.org In gold-catalyzed oxidative reactions, the use of 3,5-dichloropyridine (B137275) N-oxide as an oxidant has led to the synthesis of α-functionalized enones with greater than 90% diastereoselectivity.

Development of Novel Catalytic Systems Incorporating Pyridine N-Oxides

The versatility of the pyridine N-oxide scaffold has spurred the development of innovative catalytic systems that operate under mild and sustainable conditions. digitellinc.com A significant area of advancement is in photoredox catalysis, where pyridine N-oxides are used to generate reactive radical intermediates. digitellinc.comnih.gov

One such development is the use of pyridine N-oxides as effective photoinduced hydrogen atom transfer (HAT) catalysts. acs.orgdigitellinc.com In conjunction with an acridinium (B8443388) photoredox catalyst, pyridine N-oxides can be oxidized via a single-electron transfer to form pyridine N-oxy radicals. nih.govacs.org These radicals are potent HAT agents capable of activating strong C(sp³)–H bonds in a wide range of substrates, including unactivated alkanes, for subsequent functionalization. acs.orgdigitellinc.comacs.org This purely organic catalytic system is highly modular, as the reactivity and selectivity can be easily tuned by modifying the substituents on the pyridine N-oxide ring. acs.orgacs.org

Researchers have also developed dual catalytic systems that combine photoredox catalysis with pyridine N-oxide catalysis for novel transformations. acs.org This strategy has enabled the regioselective carbohydroxylation and aminohydroxylation of α-olefins, converting unactivated alkenes directly into primary alcohols and β-amino alcohols. acs.org Furthermore, pyridine N-oxide derivatives have been explored as tunable and efficient HAT electrocatalysts for the selective oxidation of benzylic C–H bonds, demonstrating their applicability in electrochemical synthesis. acs.org These advancements showcase the potential of pyridine N-oxides to address synthetic challenges that are difficult to overcome with traditional two-electron transfer chemistry. digitellinc.com

Medicinal Chemistry and Biological Research Implications

Precursor for Pharmaceutical Agents and Drug Discovery

3,5-Dibromopyridine (B18299) 1-oxide is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. guidechem.comjubilantingrevia.com The N-oxide group enhances the reactivity of the pyridine (B92270) ring, making it more susceptible to certain chemical transformations compared to its non-oxidized parent, 3,5-Dibromopyridine. semanticscholar.org This increased reactivity is advantageous in the development of novel pharmaceutical agents. researchgate.net

One notable application is its use in the synthesis of 3,5-Dibromopyridine itself, which is a crucial intermediate for various biologically active derivatives. guidechem.com For instance, 3,5-Dibromopyridine is a precursor for TC-2559, a compound investigated for its potential in treating central nervous system disorders. guidechem.com It is also a starting material for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, an intermediate in the synthesis of BMS-919373, a pharmaceutical candidate for atrial fibrillation. sci-hub.se

The reactivity of the bromine atoms at the 3 and 5 positions allows for further functionalization through cross-coupling reactions like Suzuki or Stille reactions, enabling the creation of diverse molecular libraries for drug screening. lookchem.com This versatility makes 3,5-Dibromopyridine and its N-oxide precursor valuable in the synthesis of derivatives with potential applications in various fields, including pharmaceuticals and materials science. lookchem.com

The synthesis of 3,5-Dibromopyridine 1-oxide itself has been optimized for efficiency and safety. A method involving the reaction of 3,5-Dibromopyridine with hydrogen peroxide in a microreactor has been developed, offering high yields, good purity, and a greener production process. google.com

Exploration of Biological Activities of Derived Compounds (e.g., Antimicrobial, Antitumor Properties)

Derivatives of pyridine N-oxides, including those that can be synthesized from this compound, have shown a broad spectrum of biological activities. mdpi.com Research has particularly focused on their potential as antimicrobial and antitumor agents. nih.govrsc.org

Antimicrobial Properties: Pyridine N-oxide derivatives have been identified as a class of compounds with notable antimicrobial and antiviral activities. nih.govopenaccessjournals.com For example, certain pyridine N-oxide derivatives have demonstrated potent activity against SARS-CoV and feline infectious peritonitis coronavirus (FIPV). nih.govopenaccessjournals.com The presence of the N-oxide moiety was found to be crucial for this antiviral activity. openaccessjournals.com Studies have also shown that picryl amino pyridine N-oxides possess better antibacterial than antifungal activity. researchgate.net More recently, rare-earth complexes of pyridine N-oxide derivatives have exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. scilit.com

Antitumor Properties: Brominated pyridine derivatives have been investigated for their anticancer potential. Studies suggest that such compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a derivative of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol showed promising results in reducing the viability of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The antiproliferative activity of pyridine derivatives is influenced by the types of functional groups present; while groups like -OH and -NH2 can enhance activity, halogen atoms have sometimes been associated with lower antiproliferative effects. mdpi.comresearchgate.net

The table below summarizes the biological activities of some pyridine N-oxide derivatives.

Derivative ClassBiological ActivityTarget/OrganismResearch Finding
Picryl amino pyridine N-oxidesAntibacterialVarious bacteriaShowed greater antibacterial than antifungal potency. researchgate.net
General Pyridine N-oxidesAntiviralSARS-CoV, FIPVThe N-oxide group was essential for antiviral activity. nih.govopenaccessjournals.com
Brominated Pyridine DerivativesAnticancerMDA-MB-231 breast cancer cellsA derivative of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol demonstrated significant growth inhibition.
Praseodymium ComplexesAntimicrobialS. aureus, E. coliExhibited strong antimicrobial effects at low concentrations. scilit.com

Mechanisms of Interaction with Biological Systems

The biological activities of pyridine N-oxide derivatives stem from their diverse mechanisms of interaction with biological systems. The N-oxide functional group can significantly influence a molecule's properties, such as its ability to act as a hydrogen bond acceptor, which can be critical for binding to biological targets. nih.gov

Some pyridine N-oxide derivatives function as inhibitors of specific enzymes. For example, a class of these compounds acts as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which specifically block the replication of HIV-1. nih.gov Other derivatives have been shown to act at a later stage of the HIV replication cycle, affecting viral gene expression. nih.gov

In the context of cancer, brominated pyridine derivatives may exert their effects by interfering with cellular signaling pathways. The bromine atoms can enhance the compound's reactivity, facilitating interactions with enzymes or receptors involved in cell signaling. Some pyridine derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, which can lead to cell cycle arrest and apoptosis in cancer cells. rsc.org

For antimicrobial action, one proposed mechanism for pyridine N-oxide complexes is the promotion of intracellular substance exudation, effectively killing the microbes. scilit.com In the case of antitubercular activity, certain N-oxide-containing heterocycles are thought to generate reactive oxygen species (ROS) after being metabolized within the cell, leading to bacterial death. nih.gov Furthermore, molecular docking studies on a pyridine N-oxide derivative with activity against SARS-CoV-2 have suggested that it can inhibit the main protease (3CLpro) of the virus, a key enzyme for viral replication. mdpi.com

Design and Development of Bioactive Pyridine N-Oxide Derivatives

The pyridine N-oxide scaffold is a versatile platform for the design and development of new bioactive compounds. researchgate.net Due to the lower reactivity of the pyridine ring itself, the N-oxide is often used as a reactive intermediate to create substituted pyridine derivatives with high yields and regioselectivity. researchgate.netsemanticscholar.org

A key strategy in the design of bioactive pyridine N-oxide derivatives is the functionalization at various positions of the pyridine ring. The presence of the N-oxide group directs electrophilic substitution primarily to the 4-position, as seen in the nitration of pyridine N-oxide. sapub.org This regioselectivity is a useful tool for synthetic chemists.

Another approach is the late-stage functionalization of complex molecules, where a pyridine N-oxide moiety is introduced to enable further chemical modifications that can enhance biological activity. researchgate.net For example, photochemical methods are being explored for the C3-hydroxylation of pyridines via their N-oxide intermediates, which is significant because C3-oxygen-containing pyridines often exhibit important biological activities. acs.org

The development of new bioactive molecules also involves creating derivatives and studying their structure-activity relationships (SAR). For instance, replacing a phenyl ring with a pyridine ring in certain antitubercular compounds led to a significant increase in activity, highlighting the importance of the pyridine scaffold. nih.govunav.edu By systematically modifying the substituents on the pyridine N-oxide core, researchers can optimize for desired biological effects, such as increased potency or selectivity for a particular biological target. nih.gov

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis of 3,5-Dibromopyridine (B18299) 1-oxide

The electronic characteristics of 3,5-Dibromopyridine 1-oxide are defined by the interplay between the pyridine (B92270) N-oxide core and the two bromine substituents. The bromine atoms act as electron-withdrawing groups, which enhances the electrophilicity of the pyridine ring. In contrast, the N-oxide group is a strong hydrogen-bond acceptor and its presence significantly influences the electronic distribution within the molecule. acs.org

Computational methods, particularly DFT, are employed to model and analyze these electronic properties. Frontier molecular orbital analysis (HOMO-LUMO) helps in predicting reactivity, while Natural Bond Orbital (NBO) analysis can quantify hyperconjugative interactions between the bromine substituents and the N-oxide group. For the parent pyridine-N-oxide, DFT studies have shown that the Highest Occupied Molecular Orbital (HOMO) is an aromatic π orbital, which explains its enhanced reactivity in electrophilic substitution reactions compared to pyridine. researchgate.net

In the closely related analog, 3,5-dibromo-4-nitropyridine-N-oxide, DFT calculations at the B3LYP/aug-cc-pVTZ level predict a planar pyridine ring. Quantum Theory of Atoms in Molecules (QTAIM) analysis of this analog revealed a Laplacian electron density (∇²ρ) at the N–O bond critical point of +3.2 eÅ⁻⁵, which is indicative of the bond's significant ionic character. These computational insights suggest a highly polarized N-O bond and a π-deficient ring system in this compound, which are key determinants of its reactivity.

Computational MethodApplication in Analyzing Pyridine N-OxidesReference
Density Functional Theory (DFT) Models frontier molecular orbitals (HOMO-LUMO) to predict reactivity and optimized geometry.
Natural Bond Orbital (NBO) Quantifies hyperconjugative interactions between substituents and the ring system.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes electron density to determine the nature of chemical bonds, such as the ionic character of the N-O bond.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for elucidating the complex mechanisms of reactions involving pyridine N-oxides. Although specific mechanistic studies for this compound are not extensively documented, research on analogous systems provides a framework for understanding its potential reaction pathways.

For instance, computational modeling of the photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins, where pyridine N-oxides act as radical precursors, has been performed. nih.gov These studies have shown that acid additives can promote the nucleophilic substitution step through the formation of hydrogen bonds with the N-alkoxypyridinium intermediate, a detail elucidated through computational analysis. nih.gov

Another area where computational studies have been insightful is in the photochemical valence isomerization of pyridine N-oxides to achieve C3-hydroxylation. acs.org A plausible mechanism involves the initial irradiation of the pyridine N-oxide to form a highly strained oxaziridine (B8769555) intermediate. acs.org Subsequent UV-light-induced homolytic cleavage of the N–O bond is proposed to generate a diradical intermediate, which then rearranges to afford the hydroxylated product. acs.org

Furthermore, in gold-catalyzed oxidation reactions, pyridine N-oxides such as the 3,5-dichloro analog serve as the oxidant. nih.gov The proposed mechanism, supported by computational insights, involves the formation of an α-oxo gold carbene intermediate. nih.gov Such computational approaches could be directly applied to model reactions involving this compound to understand its specific role and reactivity.

Studies on Hydrogen Bonding Basicity and its Impact on Reactivity

The N-oxide functional group significantly enhances the hydrogen-bond-accepting ability of the pyridine ring. The strength of this basicity is a critical factor in the molecule's reactivity and its potential use as a catalyst or ligand. Computational studies are a primary method for classifying pyridine N-oxide derivatives based on their hydrogen bond basicity.

This property is quantified by the pKBHX scale, which measures the equilibrium constant for hydrogen bond formation with a reference donor, typically 4-fluorophenol. substack.com N-oxides are generally classified as very strong hydrogen-bond acceptors. substack.com The substituents on the pyridine ring modulate this property; electron-withdrawing groups, like bromine, polarize the N-O bond. For the analogous 3,5-dichloropyridine (B137275) 1-oxide, this effect results in what is described as "moderate" hydrogen bond basicity. It is expected that this compound would exhibit a similar level of basicity.

Computational workflows that calculate the electrostatic potential minimum (Vmin) near the N-oxide oxygen can effectively predict pKBHX values and the geometry of potential hydrogen bonds. substack.com This predicted basicity has direct implications for reactivity, for example, in reactions where the N-oxide acts as a base or where its hydrogen bonding capability influences a reaction's transition state. nih.gov

Compound/ClassSubstituent EffectRelative Hydrogen Bond BasicityReference
Pyridine N-OxidesGeneralStrong substack.com
3,5-Dichloropyridine 1-oxideElectron-withdrawing (Cl)Moderate
3,5-Dimethylpyridine (B147111) 1-oxideElectron-donating (Me)Lower
4-Nitropyridine 1-oxideStrong electron-withdrawing (NO₂)Highest

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are highly effective in predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic substitution on the pyridine N-oxide ring. For this compound, the two bromine atoms at the meta positions to the nitrogen strongly direct incoming electrophiles.

Experimental and theoretical studies have confirmed that electrophilic substitution, such as nitration, occurs exclusively at the 4-position. This outcome is attributed to the powerful meta-directing influence of the bromine substituents. Density Functional Theory (DFT) calculations can be used to model the transition states for substitution at different ring positions, with the lowest energy pathway corresponding to the observed product. researchgate.net By calculating the energies of the potential intermediates (sigma complexes), computational chemistry can provide a quantitative prediction of regioselectivity, corroborating experimental results. researchgate.net

Beyond electrophilic substitution, computational methods are also valuable for predicting site-selectivity in other reaction types, such as metal-catalyzed cross-couplings. nih.gov These models can evaluate a combination of factors including the intrinsic electronic properties of the heterocycle, steric influences, and the participation of neighboring groups to provide a comprehensive and practical prediction of reaction outcomes. nih.gov

Conformational Analysis and Molecular Interactions

The conformation of this compound is expected to be largely planar, a common feature for aromatic heterocycles. The primary molecular interactions governing its behavior are hydrogen bonding and potentially halogen bonding.

The N-oxide group is a potent hydrogen bond acceptor, capable of forming strong intermolecular interactions with hydrogen bond donors. This is a dominant feature influencing its solubility and its interactions in a biological or catalytic context.

In addition to hydrogen bonds, the bromine atoms introduce the possibility of halogen bonding. acs.org This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. acs.org The strength and directionality of halogen bonds are unique features that can be harnessed in crystal engineering and molecular recognition. acs.org

Computational techniques like molecular dynamics (MD) simulations can be used to study these interactions in detail. researchgate.net By calculating radial distribution functions (RDF), MD simulations can distinguish between strong chemical interactions (bond lengths < 3.5 Å) and weaker physical interactions, providing a dynamic picture of the compound's conformational preferences and intermolecular associations. researchgate.net Theoretical studies on related N-oxides have also employed spectroscopic analysis alongside ab initio calculations to understand how strong intramolecular hydrogen bonds can result in planar molecular conformations. acs.org

Structure Reactivity and Structure Activity Relationships Srr/sar

Influence of Bromine Substituents on Electronic Properties and Reactivity

The two bromine atoms at the C-3 and C-5 positions of the pyridine (B92270) ring are powerful electron-withdrawing groups. Their primary influence stems from the inductive effect, which significantly reduces the electron density of the aromatic system. This deactivation has profound consequences for the molecule's reactivity.

One of the most notable effects is the directing influence on electrophilic substitution reactions. The bromine atoms strongly direct incoming electrophiles to the C-4 position. For instance, the nitration of 3,5-Dibromopyridine (B18299) 1-oxide with a mixture of fuming nitric acid and sulfuric acid exclusively yields the 4-nitro derivative. researchgate.net This meta-directing influence is a well-established principle in pyridine chemistry, where the deactivating effect of the halogens at the meta positions makes the ortho and para positions (relative to the nitrogen) even less reactive.

ReactionReagentsConditionsMajor Product(s)Source(s)
Nitration Fuming HNO₃, H₂SO₄Heating3,5-Dibromo-4-nitropyridine 1-oxide researchgate.net
Chlorination SO₂Cl₂120°C2-Chloro-3,5-dibromopyridine (B1298877), 4-Chloro-3,5-dibromopyridine researchgate.net
Oxidation H₂O₂, Trifluoroacetic acid40-80°C3,5-Dibromopyridine 1-oxide (from 3,5-Dibromopyridine) google.com

This table summarizes key reactions involving this compound, illustrating the influence of its substituents on reactivity.

Role of the N-Oxide Group in Modulating Chemical Behavior

The N-oxide group is not a passive spectator; it is a pivotal functional group that fundamentally alters the electronic character and reactivity of the pyridine ring compared to its parent, 3,5-dibromopyridine. researchgate.net The N-oxide function is characterized as a 1,2-dipolar nitrogen-oxygen bond, where the oxygen atom is formally negatively charged and the ring nitrogen is positively charged. thieme-connect.de

This electronic arrangement has several key consequences:

Activation for Electrophilic Substitution : The oxygen atom can donate electron density back into the ring through resonance, particularly to the C-2, C-4, and C-6 positions. thieme-connect.debhu.ac.in This donation counteracts the inductive withdrawal from the positively charged nitrogen, making pyridine N-oxides more reactive toward electrophiles than pyridine itself. bhu.ac.inpearson.com In the case of this compound, this activation, combined with the directing effect of the bromine atoms, strongly favors substitution at the C-4 position. researchgate.net

Facilitation of Nucleophilic Attack : The N-oxide group enhances the electrophilicity of the ring, especially at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. scripps.edu The oxygen atom can be attacked by an electrophile, followed by the addition of a nucleophile to the ring. scripps.edu

Directing Group for C-H Functionalization : The N-oxide's oxygen atom can act as a directing group in metal-catalyzed C-H functionalization reactions, typically favoring the ortho (C-2 and C-6) positions. thieme-connect.deacs.org This provides a powerful tool for introducing substituents regioselectively.

Mild Oxidant Properties : Heteroaromatic N-oxides are versatile and mild nucleophilic oxidants, capable of participating in a range of oxidative transformations, often in the presence of metal catalysts. thieme-connect.de The N-O bond is relatively weak and prone to cleavage following a nucleophilic attack by the oxygen atom. thieme-connect.de

The N-oxide group can be removed (deoxygenated) under non-reducing conditions, making it a valuable "activating and directing" group that can be excised after serving its synthetic purpose. scispace.com

Comparative Studies with Other Pyridine N-Oxide Derivatives

The reactivity of this compound is best understood when compared to other substituted pyridine N-oxides. The nature of the substituents dramatically alters the molecule's chemical properties.

A study comparing the reactivity of 3,5-disubstituted pyridine-N-oxides highlights these differences starkly. While this compound undergoes nitration at the C-4 position, 3,5-diethoxypyridine-N-oxide, which contains strong electron-donating ethoxy groups, directs the incoming nitro group to the C-2 position. researchgate.net This demonstrates a fundamental shift in regioselectivity based on the electronic nature of the substituents. The electron-donating groups activate the ortho and para positions relative to themselves, overriding the directing influence of the N-oxide group seen in the dibromo-analogue.

Quantum chemical calculations on various substituted pyridine N-oxides have shown that strong electron-withdrawing substituents, such as halogens or nitro groups, increase the electron affinity of the molecule. researchgate.net In contrast, electron-donating substituents, like methyl or methoxy (B1213986) groups, enhance the molecule's ability to act as a ligand in complex formation. researchgate.net These computational studies support the experimentally observed reactivity patterns. For example, electron-poor pyridine N-oxides exhibit higher reactivity towards C-H activation in direct arylation reactions compared to electron-rich N-oxides. fu-berlin.de

3,5-SubstituentElectronic NatureEffect on Reactivity/PropertiesSource(s)
-Br, -Br Electron-withdrawingDirects nitration to C-4; increases electron affinity. researchgate.netresearchgate.net
-OEt, -OEt Electron-donatingDirects nitration to C-2; enhances complexation ability. researchgate.netresearchgate.net
-CH₃, -CH₃ Electron-donatingEnhances complexation ability; lower electron affinity than halogenated derivatives. researchgate.net
-NO₂, -NO₂ Strongly Electron-withdrawingSignificantly increases electron affinity, potentially enhancing antifungal activity. researchgate.net
-H, -H (Pyridine 1-oxide) Neutral ReferenceMore reactive than pyridine; less basic. scripps.eduwikipedia.org Electrophilic attack at C-4. bhu.ac.in

This table compares this compound with other 3,5-disubstituted derivatives, showing how different substituents modulate chemical properties.

Design Principles for Modulating Reactivity and Biological Activity

The structure-reactivity relationships observed for this compound and its analogues provide clear principles for designing molecules with tailored properties. The pyridine N-oxide scaffold is highly tunable, allowing for the modulation of reactivity and biological activity through strategic placement of functional groups.

Tuning Redox Properties and Biological Activity : The electronic properties of substituents directly impact the molecule's redox potential and, consequently, its biological activity. acs.org Studies have shown a correlation between the presence of strong electron-withdrawing groups and enhanced antifungal activity in pyridine N-oxides, likely due to an increase in the compound's electron affinity. researchgate.net Conversely, altering substituents can modulate antiviral activity, although the structure-activity relationship can be complex and specific to the virus. nih.gov The potency and specificity of pyridine N-oxide derivatives vary significantly depending on the nature and location of the substituents. nih.gov

Leveraging the N-Oxide Group : The N-oxide is a key design element. It can be used to activate the ring for specific C-H functionalization or substitution reactions and then be removed. thieme-connect.de Its ability to act as a hydrogen bond acceptor or a metal-coordinating ligand is also a critical factor in the design of biologically active molecules and catalysts. researchgate.net

Strategic Synthesis : The design of complex molecules often relies on the predictable reactivity of intermediates like this compound. Its defined regioselectivity for electrophilic substitution at C-4, followed by potential subsequent reactions (e.g., reduction of a nitro group or substitution of the bromines), makes it a valuable building block for constructing more complex, functionalized pyridine derivatives for applications in pharmaceuticals and materials science. smolecule.com

By systematically applying these principles, chemists can rationally design novel pyridine N-oxide derivatives with desired reactivity for organic synthesis or specific biological profiles for drug discovery.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 3,5-Dibromopyridine (B18299) 1-oxide, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

A promising approach lies in the use of microreactors for the synthesis of 3,5-Dibromopyridine 1-oxide. google.com A patented method describes the reaction of 3,5-dibromopyridine with a hydrogen peroxide solution in a microreactor, offering several advantages over traditional batch processes. google.com This continuous flow method is noted for its high reaction yield, enhanced safety, and ease of temperature and speed control. google.com The process also generates fewer impurities, simplifying purification, and produces minimal waste, aligning with the principles of green chemistry. google.com

Key Features of the Microreactor Synthesis:

ParameterDetails
Reactants 3,5-dibromopyridine solution and hydrogen peroxide solution. google.com
Solvent Carboxylic acids (e.g., acetic acid, trifluoroacetic acid), alcohols, or their mixtures. google.com
Temperature 40°C to 80°C. google.com
Pressure 0-2 MPa. google.com
Advantages High yield, simple operation, enhanced safety, good repeatability, and reduced waste. google.com

Future research in this area could focus on optimizing the reaction conditions within the microreactor, exploring alternative and more sustainable solvents, and investigating the use of heterogeneous catalysts to further improve the process's green credentials. The development of one-pot syntheses that combine multiple reaction steps without isolating intermediates also presents a significant opportunity for creating more efficient and sustainable routes to this compound and its derivatives. google.com

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by the presence of the two bromine atoms and the N-oxide functional group. While its use in nucleophilic substitution and as a precursor for other functionalized pyridines is established, there remains considerable scope for exploring new reaction pathways.

One area of interest is its reaction with sulfuryl chloride. Studies have shown that the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C yields a mixture of 2-chloro-3,5-dibromopyridine (B1298877) and 4-chloro-3,5-dibromopyridine. researchgate.net This demonstrates the potential for selective chlorination at different positions of the pyridine (B92270) ring, a reaction that could be further optimized and controlled.

Further investigations could delve into its participation in various cross-coupling reactions. While the parent compound, 3,5-dibromopyridine, is known to undergo Suzuki and Stille-type reactions, the influence of the N-oxide group on the reactivity and selectivity of these transformations warrants deeper exploration. rsc.orgchemicalbook.comfishersci.se The N-oxide can act as a directing group and can also be readily removed, offering a strategic handle for complex molecule synthesis. guidechem.com

Advancements in Catalytic Applications and Catalyst Design

Pyridine N-oxides, in general, have shown utility as catalysts or ligands in a variety of organic reactions. For this compound, its potential in catalysis is an emerging field of study. The electron-withdrawing nature of the bromine atoms and the coordinating ability of the N-oxide group make it an interesting candidate for catalyst design.

Research into related compounds, such as 3,5-dichloropyridine (B137275) 1-oxide, has shown its use as an oxidant in gold-catalyzed reactions and as a ligand in copper complexes where it influences magnetic properties through halogen bonding. These findings suggest that this compound could exhibit similar or even enhanced catalytic activity in such systems.

Future research should focus on systematically evaluating this compound as a ligand in a broad range of catalytic transformations, including C-H functionalization, oxidation reactions, and asymmetric catalysis. The design of novel metal complexes incorporating this ligand could lead to catalysts with unique reactivity and selectivity.

Deeper Understanding of Biological Mechanisms

The biological activities of pyridine derivatives are well-documented, and this compound is no exception. While it is often used as an intermediate in the synthesis of biologically active molecules, understanding its intrinsic biological effects and mechanisms of action is a crucial area for future research. guidechem.com

The N-oxide functionality can influence a molecule's pharmacokinetic and pharmacodynamic properties. Research on analogous compounds like 3-amino-5-methoxypyridine 1-oxide suggests that the N-oxide group can be involved in interactions with enzymes and receptors or in the generation of reactive oxygen species. evitachem.com

Future investigations should aim to:

Conduct comprehensive biological screening to identify potential therapeutic targets.

Elucidate the specific molecular pathways through which it exerts any observed biological effects.

Explore its potential as a lead compound for the development of new therapeutic agents.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. The application of techniques such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

For instance, computational studies on the related 3,5-dichloro- and 3,5-dimethylpyridine (B147111) 1-oxides have been used to understand their hydrogen bond basicity, a critical parameter for their role in catalytic systems. Similar computational approaches can be applied to this compound to predict its behavior in various chemical environments.

Future research should leverage advanced computational methods to:

Model its interaction with catalysts and biological targets for rational catalyst and drug design.

Predict its reactivity in unexplored chemical transformations.

Simulate its spectroscopic properties to aid in its characterization.

By integrating computational modeling with experimental work, researchers can accelerate the discovery and development of new applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.